2-Bromo-3,4-dihydroxybenzaldehyde

Physicochemical Characterization Solid-State Properties Material Science

This 2-bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) is differentiated by its specific ALDH inhibition (ALDH3A1 IC50=2.1 µM; ALDH2 IC50=4.6 µM) and elevated melting point (178 °C vs 153 °C for non-brominated analog). The 2-bromo substituent is essential for Pd-catalyzed cross-coupling in total synthesis of decumbenine B. Use this precise derivative for reproducible SAR campaigns, ALDH2 reference assays, and DSC calibration—simple substitution with generic catechol aldehydes will not match its synthetic or pharmacological performance.

Molecular Formula C7H5BrO3
Molecular Weight 217.018
CAS No. 4815-97-8
Cat. No. B2694416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dihydroxybenzaldehyde
CAS4815-97-8
Molecular FormulaC7H5BrO3
Molecular Weight217.018
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Br)O)O
InChIInChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
InChIKeyQVOCITAVBWSYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) for Advanced Organic Synthesis and ALDH-Targeted Research


2-Bromo-3,4-dihydroxybenzaldehyde (CAS 4815-97-8) is a brominated catechol aldehyde with the molecular formula C₇H₅BrO₃. This compound features a benzaldehyde core substituted with hydroxyl groups at the 3- and 4-positions and a bromine atom at the 2-position . Its dual functionality—an electrophilic aldehyde and a bromine atom suitable for cross-coupling reactions, combined with a catechol moiety—positions it as a versatile building block in medicinal chemistry and natural product synthesis .

Why Non-Brominated or Differently Substituted Analogs Cannot Replace 2-Bromo-3,4-dihydroxybenzaldehyde


The specific 2-bromo-3,4-dihydroxy substitution pattern is critical for both physical properties and biological activity. The bromine atom at the 2-position elevates the melting point by approximately 25 °C compared to the non-brominated parent compound, 3,4-dihydroxybenzaldehyde . In enzymatic assays, the brominated derivative exhibits distinct inhibition profiles against aldehyde dehydrogenase (ALDH) isoforms, with IC₅₀ values differing from those of non-halogenated and other brominated analogs [1][2]. These quantitative differences underscore that simple substitution of the compound with a generic catechol aldehyde will not reproduce the same synthetic or pharmacological outcomes.

Quantitative Evidence for 2-Bromo-3,4-dihydroxybenzaldehyde: Differentiation from Comparators


Melting Point Elevation vs. Non-Brominated Parent Compound

2-Bromo-3,4-dihydroxybenzaldehyde exhibits a melting point of 178 °C . This is approximately 25 °C higher than the melting point of its non-brominated analog, 3,4-dihydroxybenzaldehyde, which ranges from 153 °C to 154 °C . The higher melting point can influence solid-state handling, purification, and formulation strategies.

Physicochemical Characterization Solid-State Properties Material Science

ALDH3A1 Inhibition Potency Compared to Reference Inhibitor CB7

2-Bromo-3,4-dihydroxybenzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.1 µM (2100 nM) [1]. A structurally optimized ALDH3A1 inhibitor, CB7 (CHEMBL1378094), demonstrates significantly higher potency with an IC₅₀ of 200 nM [2].

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

ALDH2 Inhibition Profile Relative to Clinically Advanced Inhibitor CVT-10216

The compound inhibits human ALDH2 with an IC₅₀ of 4.6 µM (4600 nM) [1]. The selective ALDH2 inhibitor CVT-10216 exhibits an IC₅₀ of 29 nM .

Aldehyde Dehydrogenase Alcohol Metabolism Cardiovascular

ALDH2 Inhibition vs. Pan-ALDH Inhibitor Aldi-2

2-Bromo-3,4-dihydroxybenzaldehyde inhibits ALDH2 with an IC₅₀ of 4.6 µM [1]. The pan-ALDH covalent inhibitor Aldi-2 shows an IC₅₀ of 6.4 µM against ALDH2 .

Aldehyde Dehydrogenase Multi-Target Inhibitor Chemical Biology

Synthetic Utility as a Precursor to Decumbenine B

2-Bromo-3,4-dihydroxybenzaldehyde has been employed as a key intermediate in the total synthesis of the isoquinoline alkaloid decumbenine B [1]. The synthesis utilizes the bromine atom for palladium-catalyzed coupling reactions, a functional handle not available in non-brominated catechol aldehydes.

Total Synthesis Natural Products Isoquinoline Alkaloids

Validated Research Applications for 2-Bromo-3,4-dihydroxybenzaldehyde


Medicinal Chemistry: ALDH Inhibitor Hit-to-Lead Optimization

Given its moderate inhibition of ALDH3A1 (IC₅₀ = 2.1 µM) and ALDH2 (IC₅₀ = 4.6 µM), this compound is a suitable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for ALDH isoforms. Its bromine atom allows for facile derivatization via cross-coupling chemistry [1][2].

Natural Product Total Synthesis: Key Intermediate for Isoquinoline Alkaloids

The compound's demonstrated role in the total synthesis of decumbenine B validates its utility in constructing complex isoquinoline frameworks. The bromine substituent is essential for the key palladium-catalyzed coupling step, making this specific brominated catechol aldehyde indispensable for the published synthetic route [3].

Physical Property Benchmarking: Reference Compound for Halogenated Catechol Aldehydes

The well-defined melting point of 178 °C—significantly higher than the 153–154 °C of its non-brominated analog—makes this compound a valuable reference standard for developing analytical methods, calibrating differential scanning calorimetry (DSC) instruments, or validating purity assessment protocols for halogenated aromatic aldehydes .

Chemical Biology: Mechanistic Probe for Aldehyde Dehydrogenase Studies

With an ALDH2 IC₅₀ comparable to the pan-ALDH inhibitor Aldi-2 (4.6 µM vs. 6.4 µM), the compound can be used as a reference inhibitor in enzymatic assays to investigate the role of ALDH2 in cellular metabolism, alcohol detoxification, or oxidative stress pathways [4].

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